molecular formula C8H7FO2 B144112 4-Fluoro-3-methoxybenzaldehyde CAS No. 128495-46-5

4-Fluoro-3-methoxybenzaldehyde

Cat. No.: B144112
CAS No.: 128495-46-5
M. Wt: 154.14 g/mol
InChI Key: NALVGTOMKSKFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5) is an aromatic aldehyde featuring a fluorine atom at the para position and a methoxy group at the meta position relative to the aldehyde functional group. It is a white crystalline solid with a molecular weight of 154.14 g/mol, melting point of 58–62°C, boiling point of 246.3°C (760 mmHg), and density of 1.192 g/cm³ . The compound exhibits moderate lipophilicity (LogP ≈ 1.6) and a vapor pressure of 0.0273 mmHg at 25°C . Its synthesis typically involves deoxyfluorination of vanillin (4-hydroxy-3-methoxybenzaldehyde) using fluorinating agents such as 1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium dihydrogen trifluoride, yielding 55% under optimized conditions .

This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of fluorinated hydrazones, acrylamide derivatives, and heterocyclic compounds with demonstrated anticancer and antibacterial activities . For example, it serves as a precursor for (E)-phenethyl 3-(4-fluoro-3-methoxyphenyl)acrylamide (33% yield), which has been studied for cytotoxicity against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-fluoro-3-methoxybenzyl alcohol using manganese dioxide in dichloromethane under reflux conditions. The reaction typically proceeds for 16 hours, yielding the desired aldehyde with an 85% yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Fluoro-3-methoxybenzoic acid.

    Reduction: 4-Fluoro-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that 4-fluoro-3-methoxybenzaldehyde displays significant cytotoxicity against cancer cell lines, particularly HeLa cells. For instance, one study demonstrated that derivatives of this compound showed superior activity compared to other analogs, suggesting a promising avenue for anticancer drug development .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Preliminary results indicate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This positions it as a candidate for further research into new antimicrobial agents.

Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for the preparation of more complex molecules. Its unique functional groups enable it to participate in various reactions, including:

  • Condensation reactions : Used in the synthesis of heterocycles.
  • Formation of Schiff bases : This application is particularly relevant in developing new pharmaceuticals.

Antimicrobial Activity Study

  • Objective : To evaluate the efficacy against common pathogens.
  • Methodology : Disc diffusion method was employed to assess antibacterial activity.
  • Results : Showed significant inhibition zones against E. coli and S. aureus, indicating strong antimicrobial potential.

Anticancer Activity Assessment

  • Objective : To assess cytotoxic effects on cancer cell lines.
  • Methodology : Various concentrations of the compound were tested on HeLa cells.
  • Results : Indicated a dose-dependent response with notable apoptosis induction in treated cells.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methoxybenzaldehyde depends on its specific applicationThe presence of the fluorine atom and methoxy group can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-fluoro-3-methoxybenzaldehyde with structurally related benzaldehyde derivatives:

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Properties References
This compound 4-F, 3-OCH₃ 154.14 246.3 Anticancer/antibacterial intermediates
4-Fluorobenzaldehyde 4-F 124.11 179–181 Electronics, agrochemicals
3,4-Dimethoxybenzaldehyde 3-OCH₃, 4-OCH₃ 166.17 285–287 Flavoring agents, polymer synthesis
4-(Difluoromethoxy)-3-methoxybenzaldehyde 4-OCHF₂, 3-OCH₃ 188.13 N/A Enhanced metabolic stability in drug design
4-Methoxy-3-methylbenzaldehyde 3-CH₃, 4-OCH₃ 150.17 N/A Organic synthesis, fragrances

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in this compound enhances electrophilicity at the aldehyde group compared to 3,4-dimethoxybenzaldehyde, making it more reactive in nucleophilic additions .
  • Steric Effects : 4-Methoxy-3-methylbenzaldehyde’s methyl group introduces steric hindrance, reducing reactivity in crowded reactions compared to the fluorine-containing analog .

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in water but miscible with organic solvents like methanol and dichloromethane . In contrast, 3,4-dihydroxybenzaldehyde derivatives show higher aqueous solubility due to polar hydroxyl groups .
  • Thermal Stability : The fluorine atom increases thermal stability (boiling point 246.3°C) compared to 4-fluorobenzaldehyde (179–181°C) .

Biological Activity

4-Fluoro-3-methoxybenzaldehyde (CAS No. 348-28-7) is a substituted benzaldehyde that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity, focusing on cytotoxicity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom and a methoxy group attached to a benzaldehyde core. Its chemical structure can be represented as follows:

C8H7FO\text{C}_8\text{H}_7\text{F}\text{O}

This compound's unique electronic properties due to the fluorine and methoxy substituents are believed to influence its biological activity.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, one study reported that a derivative of this compound demonstrated significant cytotoxicity against HeLa cells, with an IC50 value of 63 µM, which is comparable to other known anticancer agents like CAPE (IC50 = 32 µM) and notably superior to CAPA (IC50 = 112 µM) .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundHeLa63
CAPEHeLa32
CAPAHeLa112

The structure-activity relationship (SAR) analysis indicated that the position of substituents on the benzene ring is crucial for cytotoxic activity. The presence of the fluorine atom at the para position relative to the aldehyde group enhances the compound's ability to induce cell death in cancer cells.

The mechanism by which this compound exerts its cytotoxic effects appears to involve disruption of the cell cycle and induction of apoptosis. In studies involving HeLa cells, treatment with this compound resulted in significant cell cycle arrest at the G2-M phase, along with increased markers of apoptosis . This suggests that it may act as a pro-apoptotic agent, potentially through interference with tubulin polymerization, similar to known chemotherapeutic agents .

Case Studies and Applications

Several case studies have explored the therapeutic potential of compounds related to this compound. For example, in a combinatorial chemistry approach, researchers synthesized various analogues and tested their efficacy against different cancer cell lines. The results indicated that specific modifications to the benzaldehyde scaffold could enhance potency and selectivity against target cancer types .

Table 2: Summary of Case Studies Involving Related Compounds

Study FocusKey FindingsReference
Combinatorial ChemistryIdentified analogues with enhanced potency against cancer cells.
Mechanistic StudiesInduction of apoptosis and G2-M phase arrest in HeLa cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Fluoro-3-methoxybenzaldehyde in laboratory settings?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation or nucleophilic aromatic substitution. For example, in the synthesis of curcuminoid diketones, this compound reacts with 1,3-diketones under basic conditions to form α,β-unsaturated carbonyl derivatives . Another approach involves functionalizing benzaldehyde precursors with fluorine and methoxy groups via selective protection/deprotection strategies, as seen in multi-step syntheses of fluorinated aromatic aldehydes .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., ¹H-NMR δ ~10.7 ppm for aldehyde protons, δ ~3.8 ppm for methoxy groups) to confirm substitution patterns .
  • FTIR : Strong carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
  • Melting point analysis : Compare observed melting point (58–62°C) with literature values .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₈H₇FO₂: 154.0433) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodology : Store in airtight, light-resistant containers at 2–8°C to prevent degradation via oxidation or photochemical reactions. The compound’s low vapor pressure (0.0273 mmHg at 25°C) reduces volatility, but moisture should be avoided to prevent hydrate formation .

Advanced Research Questions

Q. What are the common side reactions or byproducts observed during the synthesis of this compound derivatives?

  • Methodology : Common issues include:

  • Aldol condensation : Uncontrolled base conditions may lead to dimerization via α-C deprotonation.
  • Fluorine displacement : Nucleophilic attack on the fluorine substituent (e.g., by hydroxide in polar solvents), forming 3-methoxy-4-hydroxybenzaldehyde as a byproduct .
  • Oxidation : Overoxidation of the aldehyde group to carboxylic acid under harsh conditions. Mitigation involves using mild oxidizing agents (e.g., TEMPO/NaClO) .

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound compared to non-fluorinated analogs?

  • Methodology : Fluorine’s strong electron-withdrawing effect:

  • Reduces electron density at the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group.
  • Enhances stability of intermediates in nucleophilic aromatic substitution (e.g., SNAr reactions), making it useful for synthesizing fluorinated pharmaceuticals .
  • Computational studies (DFT) show decreased HOMO energy (-8.2 eV vs. -7.5 eV for non-fluorinated analogs), correlating with slower reaction rates in electrophilic processes .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. ethanol).
  • QSAR models : Correlate substituent effects (e.g., Hammett σ constants) with experimental yields .

Q. What strategies can be employed to resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodology :

  • Reaction optimization : Screen catalysts (e.g., acetic acid vs. HCl), solvents (polar aprotic vs. protic), and temperatures .
  • Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., overoxidized or dimerized products).
  • Reproducibility checks : Validate protocols using high-purity starting materials and inert atmospheres .

Q. How can researchers differentiate this compound from its structural isomers using spectroscopic data?

  • Methodology :

  • ¹⁹F NMR : Fluorine’s chemical shift (~-115 ppm for meta-fluoro vs. ~-125 ppm for para-fluoro isomers) .
  • NOESY NMR : Detect spatial proximity between methoxy and aldehyde groups to confirm substitution pattern.
  • IR spectroscopy : Compare C-F stretching frequencies (e.g., 1120 cm⁻¹ for 4-fluoro vs. 1150 cm⁻¹ for 2-fluoro isomers) .

Properties

IUPAC Name

4-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALVGTOMKSKFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372013
Record name 4-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128495-46-5
Record name 4-Fluoro-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128495-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Fluoro-3-methoxyphenyl)methanol (5.00 g, 0.03 mol) and manganese dioxide (33.4 g, 0.38 mol) were stirred in dichloromethane (100 ml) under an atmosphere of nitrogen, at gentle reflux for 16 hours. The cooled reaction mixture was then filtered through arbacel and concentrated in vacuo to give the title compound as a white solid (4.18 g, 0.027 mol, 85%). 1H NMR (CDCl3, 400 MHz) δ: 3.96 (s, 3H), 7.23 (d, 1H), 7.43 (m, 1H), 7.50 (d, 1H) 9.91 (s, 1H). Mpt: 61-63° C. Analysis found C, 62.18; H, 4.54%. C8H7FO2 requires C, 62.34; H, 4.58%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
catalyst
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-methoxybenzaldehyde
Reactant of Route 5
4-Fluoro-3-methoxybenzaldehyde
Reactant of Route 6
4-Fluoro-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.